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Compound of Interest

Compound Name: FDW028

Cat. No.: B14983525 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor

FDW028, focusing on its primary target, mechanism of action, and the experimental

methodologies used to characterize its activity.

Core Target and Mechanism of Action
FDW028 is a potent and highly selective inhibitor of Fucosyltransferase 8 (FUT8)[1][2][3]. FUT8

is the sole enzyme responsible for core fucosylation, a critical post-translational modification of

N-glycans[4][5]. By inhibiting FUT8, FDW028 triggers a cascade of cellular events, primarily

impacting the stability of the immune checkpoint molecule B7-H3 (also known as CD276)[1][2]

[4].

The mechanism of action of FDW028 involves the following key steps:

Inhibition of FUT8: FDW028 directly binds to and inhibits the enzymatic activity of FUT8[1]

[2]. This prevents the transfer of fucose from a donor substrate to the innermost N-

acetylglucosamine (GlcNAc) of N-glycans on target proteins.

Defucosylation of B7-H3: The inhibition of FUT8 leads to the defucosylation of B7-H3, a

glycoprotein that is overexpressed in many cancers[1][2][4].
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Induction of Chaperone-Mediated Autophagy (CMA): Defucosylated B7-H3 is recognized by

the chaperone protein Hsc70, which targets it for degradation via the chaperone-mediated

autophagy (CMA) pathway[1][2]. This leads to the lysosomal degradation of B7-H3.

Suppression of Downstream Signaling: The degradation of B7-H3 results in the suppression

of the downstream AKT/mTOR signaling pathway, which is crucial for cell proliferation,

survival, and migration[1][6].

This targeted degradation of a key immune checkpoint molecule and the subsequent inhibition

of a major cancer-promoting pathway underscore the therapeutic potential of FDW028,

particularly in the context of metastatic colorectal cancer (mCRC)[1][2][3].

Quantitative Data
The following table summarizes the reported quantitative data for the FDW028 inhibitor.

Parameter Cell Line/Target Value Reference

IC50
SW480 (colorectal

cancer)
5.95 µM [2]

IC50
HCT-8 (colorectal

cancer)
23.78 µM [2]

Kd FUT8 5.486 µM
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Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of FDW028 are

provided below. While the primary literature provides some specific parameters, other details

are based on standard laboratory practices for these assays.

FUT8 Activity Assay
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This assay is designed to measure the enzymatic activity of FUT8 and the inhibitory effect of

FDW028.

Principle: The assay quantifies the transfer of a labeled fucose analog from a donor

substrate to an acceptor substrate by FUT8. Inhibition is measured by the reduction in

product formation in the presence of the inhibitor.

Materials:

Recombinant human FUT8 enzyme

GDP-fucose (donor substrate)

Acceptor substrate (e.g., a fluorescently labeled asparagine-linked oligosaccharide)

FDW028 inhibitor

Assay buffer (e.g., 50 mM MES, pH 6.5, 25 mM NaCl, 10 mM MnCl2)

HPLC system with a fluorescence detector

Protocol:

Prepare a reaction mixture containing the assay buffer, acceptor substrate, and

recombinant FUT8 enzyme.

Add varying concentrations of FDW028 or vehicle control (e.g., DMSO) to the reaction

mixture.

Initiate the reaction by adding GDP-fucose.

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

Stop the reaction by adding a quenching solution (e.g., 100 mM EDTA).

Analyze the reaction mixture by HPLC to separate the fucosylated product from the

unreacted acceptor substrate.
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Quantify the amount of product formed by measuring the fluorescence intensity.

Calculate the percent inhibition for each concentration of FDW028 and determine the IC50

value. Note: The primary FDW028 publication does not provide a detailed protocol for their

FUT8 activity assay. The above is a generalized protocol based on established methods.

Cell Viability Assay
This assay determines the effect of FDW028 on the proliferation and survival of cancer cells.

Principle: Tetrazolium salts (e.g., MTT, MTS) are reduced by metabolically active cells to

form a colored formazan product. The amount of formazan is proportional to the number of

viable cells.

Materials:

Human colorectal cancer cell lines (e.g., SW480, HCT-8)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

FDW028 inhibitor

MTT or MTS reagent

Solubilization solution (for MTT assay)

96-well plates

Microplate reader

Protocol:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to

adhere overnight.

Treat the cells with a serial dilution of FDW028 (e.g., 0.1 to 100 µM) or vehicle control for

72 hours.

Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
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If using MTT, add the solubilization solution and incubate until the formazan crystals are

dissolved.

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for

MTS) using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and

determine the IC50 value.

Western Blot Analysis
This technique is used to detect changes in the protein levels of B7-H3 and key components of

the AKT/mTOR signaling pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis,

transferred to a membrane, and detected using specific antibodies.

Materials:

Cancer cells treated with FDW028 or vehicle control

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF or nitrocellulose membranes

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (specific for B7-H3, p-AKT, AKT, p-mTOR, mTOR, and a loading

control like β-actin or GAPDH)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate
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Imaging system

Protocol:

Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA

assay.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C. Note: The specific

catalog numbers and dilutions for the antibodies used in the primary FDW028 study are

not provided. These should be optimized for each new experiment.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Apply the ECL substrate and visualize the protein bands using an imaging system.

Quantify the band intensities and normalize to the loading control.

Transwell Migration Assay
This assay assesses the effect of FDW028 on the migratory capacity of cancer cells.

Principle: Cells are seeded in the upper chamber of a Transwell insert and migrate through a

porous membrane towards a chemoattractant in the lower chamber. The number of migrated

cells is quantified.

Materials:

Cancer cells
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Serum-free medium

Medium with a chemoattractant (e.g., 10% FBS)

FDW028 inhibitor

Transwell inserts (8 µm pore size)

24-well plates

Cotton swabs

Fixing solution (e.g., 4% paraformaldehyde)

Staining solution (e.g., crystal violet)

Microscope

Protocol:

Pre-treat the cancer cells with FDW028 (e.g., 50 µM) or vehicle control for a specified

time.

Resuspend the cells in serum-free medium and seed them into the upper chamber of the

Transwell inserts.

Add medium containing a chemoattractant to the lower chamber.

Incubate for 24-48 hours to allow for cell migration.

Remove the non-migrated cells from the upper surface of the membrane with a cotton

swab.

Fix the migrated cells on the lower surface of the membrane with a fixing solution.

Stain the cells with crystal violet.

Count the number of migrated cells in several random fields under a microscope.
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Wound Healing (Scratch) Assay
This assay provides another measure of cell migration.

Principle: A "wound" is created in a confluent monolayer of cells. The rate at which the cells

migrate to close the wound is monitored over time.

Materials:

Cancer cells

Complete culture medium

FDW028 inhibitor

6-well or 12-well plates

Pipette tip (e.g., p200)

Microscope with a camera

Protocol:

Grow the cells to a confluent monolayer in a multi-well plate.

Create a scratch or "wound" in the monolayer using a sterile pipette tip.

Wash the wells with PBS to remove detached cells.

Add fresh medium containing FDW028 or vehicle control.

Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours)

until the wound in the control wells is nearly closed.

Measure the width of the wound at different time points and calculate the rate of wound

closure.

Chaperone-Mediated Autophagy (CMA) Assay
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This assay is used to determine if FDW028 promotes the degradation of B7-H3 via the CMA

pathway.

Principle: Co-immunoprecipitation (Co-IP) and immunofluorescence (IF) are used to assess

the interaction between B7-H3 and key components of the CMA machinery (Hsc70 and

LAMP2A).

Materials:

Cancer cells treated with FDW028 or vehicle control

Co-IP lysis buffer

Antibodies for B7-H3, Hsc70, and LAMP2A

Protein A/G agarose beads

Paraformaldehyde for fixing cells (for IF)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Fluorescently labeled secondary antibodies

Confocal microscope

Co-Immunoprecipitation Protocol:

Lyse the treated cells and pre-clear the lysates.

Incubate the lysates with an antibody against B7-H3 overnight at 4°C.

Add protein A/G agarose beads to pull down the antibody-protein complexes.

Wash the beads to remove non-specific binding.

Elute the proteins and analyze the eluates by western blotting using antibodies against

Hsc70 and LAMP2A. An increased interaction in FDW028-treated cells would be indicated

by stronger bands for Hsc70 and LAMP2A in the B7-H3 immunoprecipitate.
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Immunofluorescence Protocol:

Grow and treat cells on coverslips.

Fix and permeabilize the cells.

Block with a suitable blocking buffer.

Incubate with primary antibodies for B7-H3 and LAMP2A.

Wash and incubate with corresponding fluorescently labeled secondary antibodies.

Mount the coverslips and visualize the cells using a confocal microscope. Increased co-

localization of B7-H3 and LAMP2A in FDW028-treated cells would suggest translocation of

B7-H3 to the lysosome. Note: The primary FDW028 publication demonstrated the

outcomes of these assays. The protocols provided here are generalized and would require

optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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